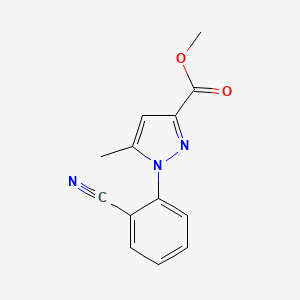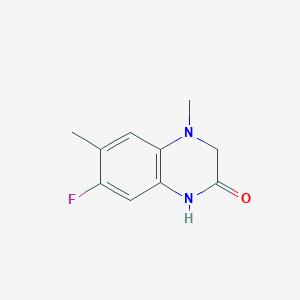
N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Übersicht
Beschreibung
“N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C15H22BNO3 and a molecular weight of 275.15 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with a dimethylamino group and a tetramethyl-1,3,2-dioxaborolane group .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that compounds with similar structures are often involved in borylation reactions .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its 1H NMR and 13C NMR spectra have been reported .
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
This compound is likely used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis and pharmaceuticals .
Hydroboration
It may be involved in hydroboration processes of alkynes and alkenes, which is essential for adding boron across double or triple bonds in organic compounds .
Borylation
The compound could be used for borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate, a key step in the synthesis of various organic molecules .
Transesterification Reactions
It might be utilized in transesterification reactions , where it can help in modifying chemical compounds by exchanging the organic group R″ of an ester with the organic group R’ of an alcohol .
Preparation of Aminothiazoles
This compound could be used for preparing aminothiazoles , which act as modulators in biological systems and have potential therapeutic applications .
Protodeboronation
It may be involved in protodeboronation of alkyl boronic esters, a process important for removing boron groups from molecules, often used in fine-tuning pharmaceutical agents .
Hydrolysis Studies
The compound could be studied for its susceptibility to hydrolysis , which is crucial for understanding its stability and reactivity under different conditions, impacting its use in drug delivery systems .
Ligand Scaffolds for Transition Metals
Finally, it might be used to prepare chelating ligand scaffolds for transition metals, which are important in catalysis and materials science .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Boronic acids and their esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the reaction of a boron compound (like our compound of interest) and a halide compound .
Biochemical Pathways
The Suzuki–Miyaura reaction, in which this compound participates, is a key biochemical pathway in synthetic chemistry . The resulting carbon-carbon bonds formed in this reaction are fundamental to the structure of many complex organic compounds .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water, and their hydrolysis is considerably accelerated at physiological ph .
Result of Action
The primary result of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This is a crucial step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Action Environment
Environmental factors can significantly influence the action of this compound. For instance, the rate of hydrolysis of boronic esters, including this compound, is dependent on the pH of the environment . At physiological pH, the reaction rate is considerably accelerated . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .
Eigenschaften
IUPAC Name |
N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4S/c1-10-9-11(21(17,18)16-6)7-8-12(10)15-19-13(2,3)14(4,5)20-15/h7-9,16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEPMCOWYYWTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682285 | |
| Record name | N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1152274-54-8 | |
| Record name | N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




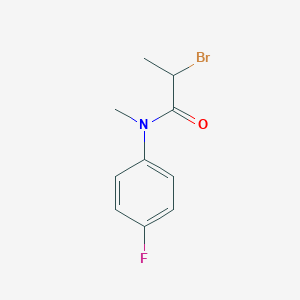
![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid](/img/structure/B1393603.png)

![3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B1393605.png)
![5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B1393607.png)
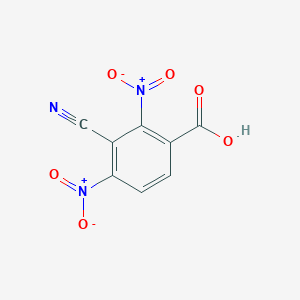
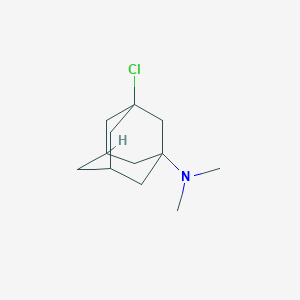
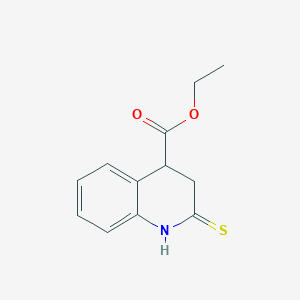
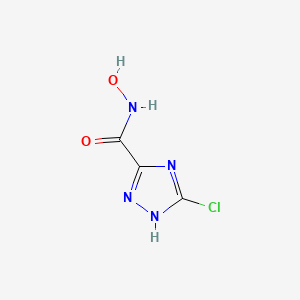
![3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1393615.png)
